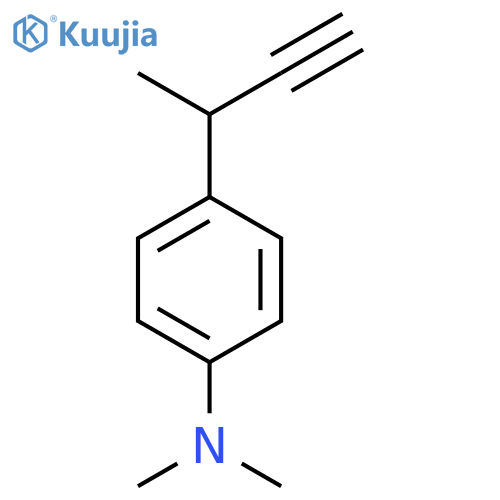

Cas no 1597406-16-0 (4-(but-3-yn-2-yl)-N,N-dimethylaniline)

1597406-16-0 structure

商品名:4-(but-3-yn-2-yl)-N,N-dimethylaniline

4-(but-3-yn-2-yl)-N,N-dimethylaniline 化学的及び物理的性質

名前と識別子

-

- 4-(but-3-yn-2-yl)-N,N-dimethylaniline

- EN300-1833708

- 1597406-16-0

-

- インチ: 1S/C12H15N/c1-5-10(2)11-6-8-12(9-7-11)13(3)4/h1,6-10H,2-4H3

- InChIKey: XZADMBNCKMTFET-UHFFFAOYSA-N

- ほほえんだ: N(C)(C)C1C=CC(=CC=1)C(C#C)C

計算された属性

- せいみつぶんしりょう: 173.120449483g/mol

- どういたいしつりょう: 173.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 3.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

4-(but-3-yn-2-yl)-N,N-dimethylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1833708-0.1g |

4-(but-3-yn-2-yl)-N,N-dimethylaniline |

1597406-16-0 | 0.1g |

$1031.0 | 2023-09-19 | ||

| Enamine | EN300-1833708-0.05g |

4-(but-3-yn-2-yl)-N,N-dimethylaniline |

1597406-16-0 | 0.05g |

$983.0 | 2023-09-19 | ||

| Enamine | EN300-1833708-0.5g |

4-(but-3-yn-2-yl)-N,N-dimethylaniline |

1597406-16-0 | 0.5g |

$1124.0 | 2023-09-19 | ||

| Enamine | EN300-1833708-0.25g |

4-(but-3-yn-2-yl)-N,N-dimethylaniline |

1597406-16-0 | 0.25g |

$1078.0 | 2023-09-19 | ||

| Enamine | EN300-1833708-10.0g |

4-(but-3-yn-2-yl)-N,N-dimethylaniline |

1597406-16-0 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1833708-10g |

4-(but-3-yn-2-yl)-N,N-dimethylaniline |

1597406-16-0 | 10g |

$5037.0 | 2023-09-19 | ||

| Enamine | EN300-1833708-1.0g |

4-(but-3-yn-2-yl)-N,N-dimethylaniline |

1597406-16-0 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1833708-5.0g |

4-(but-3-yn-2-yl)-N,N-dimethylaniline |

1597406-16-0 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1833708-2.5g |

4-(but-3-yn-2-yl)-N,N-dimethylaniline |

1597406-16-0 | 2.5g |

$2295.0 | 2023-09-19 | ||

| Enamine | EN300-1833708-5g |

4-(but-3-yn-2-yl)-N,N-dimethylaniline |

1597406-16-0 | 5g |

$3396.0 | 2023-09-19 |

4-(but-3-yn-2-yl)-N,N-dimethylaniline 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

1597406-16-0 (4-(but-3-yn-2-yl)-N,N-dimethylaniline) 関連製品

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 249916-07-2(Borreriagenin)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬